3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride
Description
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-5-10-9(4-1)12-8-11(13-10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H |
InChI Key |
MYOCMIQPTINKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Carbamate Cyclization Route (Patent CN1073992C)
A well-documented approach involves the preparation of 1,4-dihydro-2H-3,1-benzoxazine-2-one derivatives, which are closely related to the target compound, through carbamate intermediates. The key steps are:
Step 1: Formation of Carbamate Intermediate
React an appropriate aryl chloroformate (such as phenyl chloroformate or substituted derivatives) with an amino alcohol or amine precursor under mild conditions (20–25 °C) for about 6 hours to form a carbamate intermediate.Step 2: Cyclization to Benzoxazine
The carbamate intermediate is then subjected to cyclization in a biphasic organic/aqueous system at 20–50 °C for approximately 6 hours, often in the presence of a base such as potassium hydroxide, sodium hydroxide, or sodium bicarbonate.Step 3: Isolation and Purification
The product 1,4-dihydro-2H-3,1-benzoxazine-2-one (or related spirocyclic benzoxazine derivatives) is separated from the organic phase. Crystallization can be induced by adding counter solvents like heptane or methyl tertiary butyl ether to purify the alkyl carbamate intermediate before cyclization.Solvents and Reagents :
Organic solvents used include methyl tertiary butyl ether, toluene, tetrahydrofuran, acetonitrile, and mixtures thereof. Acids such as hydrochloric acid are used to obtain hydrochloride salts of the final product.Alkali Choices :
Solid or solution forms of potassium hydroxide, sodium hydroxide, lithium hydroxide, sodium bicarbonate, or their mixtures are employed to promote cyclization.
This method allows for substitution variation on the aryl ring and alkyl groups, enabling structural diversity.
| Parameter | Typical Conditions |
|---|---|
| Temperature | 20–50 °C |
| Reaction Time | 6–30 hours (carbamate formation and cyclization) |
| Solvents | Methyl tertiary butyl ether, toluene, THF, acetonitrile |
| Bases | KOH, NaOH, NaHCO3, LiOH |
| Acid for Salt Formation | HCl, H2SO4, HNO3 |
This approach is scalable and has been patented for efficient production of benzoxazine derivatives with spirocyclic moieties.
Photocatalytic Multicomponent Assembly (J. Org. Chem. 2022)
A recent innovative method for constructing N-heterospirocycles, including benzoxazine analogs, employs visible-light-driven photocatalysis:
Key Concept :
The method uses photocatalytic generation of nitrogen-centered radicals from N-allylsulfonamides, which then add to alkenes to form spirocyclic pyrrolidines. While this method is demonstrated primarily for pyrrolidine spirocycles, the strategy is extendable to benzoxazine spirocycles by appropriate substrate design.-
- Photocatalyst: Iridium-based complex (e.g., Ir[dF(CF3)ppy]2(dtbpy))PF6 or organic photocatalysts (e.g., 4CzIPN)
- Light Source: Visible light (blue LEDs)
- Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Reaction Time: Minutes to hours
- Temperature: Ambient
-
- Mild conditions
- High regio- and chemoselectivity
- Potential for late-stage functionalization and scale-up using flow chemistry
- Avoids harsh reagents and conditions
-
- Requires photocatalyst and light source
- Substrate scope needs to be tailored for benzoxazine formation
| Parameter | Typical Conditions |
|---|---|
| Photocatalyst | Ir[dF(CF3)ppy]2(dtbpy)PF6 (0.5 mol%) or 4CzIPN |
| Light | Blue LED (visible light) |
| Solvent | DCM, DCE |
| Temperature | Room temperature |
| Reaction Time | 5 min to several hours |
This modern approach opens new avenues for spirocycle synthesis, including heterospirobenzoxazines, by radical-mediated cyclization.
Comparative Summary of Preparation Methods
| Feature | Carbamate Cyclization Route (Patent) | Photocatalytic Multicomponent Assembly |
|---|---|---|
| Reaction Type | Nucleophilic substitution and cyclization | Radical-mediated cyclization via photocatalysis |
| Key Reagents | Aryl chloroformates, bases, solvents | N-allylsulfonamides, alkenes, photocatalyst |
| Reaction Conditions | Mild heating (20–50 °C), biphasic system | Ambient temperature, visible light irradiation |
| Time Required | Hours to days | Minutes to hours |
| Scalability | Established, scalable | Demonstrated scale-up via flow chemistry |
| Product Purity and Yield | High, crystallization possible | Moderate to high yields |
| Environmental Impact | Uses organic solvents and bases | Uses light energy, less harsh chemicals |
Chemical Reactions Analysis
Ring-Opening Reactions
The dihydro-1,4-benzoxazine core is susceptible to acid- or base-catalyzed ring opening. For example:
-
Acidic conditions : Protonation of the nitrogen in the oxazine ring can lead to cleavage of the C–O bond, forming a secondary amine and phenolic intermediate .
-
Nucleophilic attack : The oxygen atom in the oxazine ring may act as a leaving group under nucleophilic conditions, enabling substitution reactions at the adjacent carbon .
Example :
Under catalytic hydrogenation (Pd/C), nitro-substituted benzoxazines undergo reduction to amines, followed by intramolecular cyclization to form dihydrobenzoxazines .
Cycloaddition and Annulation
The spiro-cyclobutane moiety introduces strain, which can participate in cycloaddition reactions. For instance:
-
Diels–Alder reactions : The conjugated diene system in the benzoxazine scaffold may react with dienophiles (e.g., maleic anhydride) to form polycyclic products .
-
Transition metal-catalyzed annulation : Palladium catalysts enable tandem allylic amination/oxa-Michael additions to generate complex heterocycles, as seen in similar dihydrobenzoxazines .
Functionalization at the Nitrogen Atom
The tertiary amine in the benzoxazine ring can undergo alkylation or arylation:
-
Buchwald–Hartwig amination : Aryl halides react with the amine under palladium catalysis to introduce substituted aryl groups. For example, coupling with bromobenzene derivatives yields 4-aryl-dihydrobenzoxazines (e.g., 5a–e ) .
-
Mannich reactions : Formaldehyde and secondary amines can form new C–N bonds at the nitrogen center .
Reaction Pathway :
Oxidation and Reduction
-
Oxidation : The dihydrobenzoxazine scaffold can be oxidized to its aromatic 2H-1,4-benzoxazine form using agents like MnO₂ or DDQ .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the oxazine ring to a tetrahydro derivative, though steric hindrance from the spiro-cyclobutane may alter reaction rates .
Substitution at the Cyclobutane Ring
The cyclobutane ring’s strain enhances its reactivity:
-
Electrophilic substitution : Electron-deficient positions on the cyclobutane may undergo halogenation or nitration.
-
Ring expansion : Reaction with alkenes or alkynes under thermal or photochemical conditions could yield larger carbocycles .
Hydrolysis and Solvolysis
The hydrochloride salt enhances solubility in polar solvents, facilitating hydrolysis:
-
Acidic hydrolysis : Cleavage of the oxazine ring generates a diol and aniline derivative .
-
Alkaline conditions : Deprotonation of the ammonium ion may lead to elimination reactions .
Key Reaction Data Table
Research Findings and Challenges
-
Steric effects : The spiro-cyclobutane introduces steric hindrance, reducing yields in cross-coupling reactions compared to non-spiro analogs .
-
Conformational stability : NMR studies of similar spiro compounds reveal diastereotopic methylene protons (δ ~4.2 ppm) and chiral center splitting (δ ~5.0 ppm) .
-
Biological relevance : Structural analogs exhibit 5-HT3 receptor antagonism (Ki = 0.019 nM) , suggesting potential pharmacological applications for the title compound.
Scientific Research Applications
While specific applications of 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride are not detailed in the search results, the related compound class of 1,4-benzoxazines shows significant pharmaceutical potential .
1,4-Benzoxazines as Anticancer Agents
- Many studies indicate that benzoxazine analogues, specifically 1,4-benzoxazine systems, are biologically active compounds that may be valuable in treating various diseases, including cancer .
- One study synthesized 29 novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines and tested their cell proliferation inhibitory effects on pancreatic, breast, and prostate cancer cells . One compound displayed potent anticancer activity (IC50 = 7.84–16.2 µM) against several cancer cell lines, suggesting it could be a lead compound for further optimization .
- Other research indicates that 1,4-benzoxazines can inhibit hypoxic tumors, act as antiangiogenic agents, and decrease cancer growth by increasing T-cell activity in the tumor microenvironment .
Other Potential Applications
- 3,4-Dihydro-2H-1,4-benzoxazine derivatives have been evaluated for serotonin-3 (5HT3) receptor antagonistic activities .
- 3,4-Dihydro-2H-1,4-benzoxazine is used as a pharmaceutical intermediate .
- Benzoylthiophenes, which are related compounds, are allosteric enhancers of agonist activity at the A1 adenosine receptor .
Additional Information on Related Compounds
- 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]:
- 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane] hydrochloride:
- 3,4-dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one:
Mechanism of Action
The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride and its analogs.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Ring Size and Conformation :
- The cyclobutane ring in the target compound provides a larger spiro system compared to cyclopropane analogs (e.g., 7-bromo-cyclopropane derivative) . This likely enhances steric stability but may reduce synthetic accessibility.
- Cyclopentane-containing analogs (e.g., spirochromene derivative) exhibit increased molecular weight and altered solubility profiles due to the expanded ring system .
The target compound lacks bulky substituents, suggesting a focus on core structural interactions rather than substituent-driven activity .
High-purity (>98%) analogs like the spirochromene-cyclopentane compound indicate advancements in synthetic protocols for spiro systems .
Spectroscopic Data :
- While direct data for the target compound are sparse, related spirobenzoxazines exhibit characteristic IR absorptions for ether (C-O-C, ~1092 cm⁻¹) and aromatic (730–698 cm⁻¹) bonds, with ¹H-NMR signals near δ 3.6–7.8 ppm for N-CH₃ and aromatic protons .
Biological Activity
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride is a unique chemical compound characterized by its spirocyclic structure, integrating a benzoxazine and cyclobutane moiety. Its molecular formula is C₈H₁₀ClNO with a molecular weight of 171.62 g/mol. This compound belongs to the category of heterocycles, which are known for their diverse applications in medicinal chemistry and materials science. The biological activities associated with this compound are of significant interest due to their potential therapeutic applications.
Chemical Structure and Properties
The spirocyclic structure of this compound is notable for its unique arrangement that may confer distinct chemical reactivity and biological activity compared to related compounds. The presence of both nitrogen and oxygen in its rings enhances its potential interactions with biological targets.
Biological Activities
Research indicates that compounds in the benzoxazine family exhibit various biological activities. The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits inhibitory effects against various bacterial and fungal pathogens. |
| Cytotoxicity | Demonstrates cytotoxic effects on cancer cell lines in vitro studies. |
| Binding Affinity | Shows potential binding affinity with specific receptors involved in disease modulation. |
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It has been tested against standard strains of bacteria and fungi, demonstrating effective inhibition.
Cytotoxicity
In vitro evaluations have indicated that this compound can induce cytotoxic effects on various cancer cell lines. These findings suggest its potential as a lead compound for anticancer drug development.
Binding Affinity Studies
Interaction studies focusing on the binding affinity of this compound with biological targets are crucial for understanding its mechanisms of action. Initial data suggest it may interact with sigma receptors and other targets implicated in cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multi-step organic reactions. The following outlines the general synthetic route:
- Formation of the Benzoxazine Ring : This can be achieved through the reaction of a phenolic derivative with formaldehyde and an amine under acidic conditions.
- Cyclobutane Integration : The cyclobutane component is introduced through a cyclization reaction involving appropriate precursors.
- Hydrochloride Salt Formation : The final step involves converting the base form into its hydrochloride salt for enhanced solubility and stability.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study assessed its efficacy against Escherichia coli and Candida albicans, revealing significant inhibition at low concentrations.
- Cytotoxicity Assessment : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines by inducing apoptosis.
- Receptor Binding Analysis : Molecular docking simulations indicated strong binding interactions with sigma receptors, suggesting potential therapeutic applications in pain management and neuroprotection.
Q & A
Q. Basic Characterization Workflow
- HPLC-PDA : Quantify purity (>98%) using C18 columns (acetonitrile/water gradient) .
- NMR : Confirm spirocyclic structure via <sup>1</sup>H NMR (δ 4.2–4.5 ppm for cyclobutane protons) and <sup>13</sup>C NMR (quaternary carbons at 70–80 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 276.56 for the hydrochloride salt) .
How do structural modifications to the spirocyclic core affect pharmacokinetic properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Cyclobutane vs. cyclopropane : Larger rings (e.g., cyclobutane) improve metabolic stability (t1/2 ↑ 30% in rat liver microsomes) but reduce solubility .
- Halogenation : Bromine at position 7 enhances blood-brain barrier penetration (logP ↑ 0.5 units) but may increase hepatotoxicity .
- Salt forms : Hydrochloride salts improve crystallinity and bioavailability vs. free bases .
What in vivo models are suitable for evaluating neuroprotective efficacy of this compound?
Q. Advanced Experimental Design
- Alzheimer’s models : Transgenic Drosophila (e.g., Aβ42-expressing flies) for rapid neurodegeneration screening .
- Behavioral endpoints : Use Morris water maze or rotarod tests in rodents to assess cognitive/motor improvements.
- Dosage : 10–50 mg/kg (oral) in mice, with brain penetration confirmed via LC-MS/MS .
How can researchers mitigate oxidative degradation during long-term stability studies?
Q. Methodological Optimization
- Storage conditions : Lyophilized powder at –20°C under argon reduces hydrolysis and oxidation .
- Excipient screening : Add antioxidants (e.g., ascorbic acid) in formulations to extend shelf-life.
- Forced degradation : Use UV/H2O2 to identify degradation pathways (e.g., ring-opening via C–O bond cleavage) .
What computational tools predict the compound’s interaction with biological targets?
Q. Advanced Modeling Approaches
- Molecular docking (AutoDock Vina) : Simulate binding to γ-secretase or tau proteins (docking scores < –9 kcal/mol suggest high affinity) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- ADMET prediction (SwissADME) : Forecast blood-brain barrier penetration (BBB+ score > 0.8) .
How do researchers validate synthetic intermediates to avoid off-target byproducts?
Q. Quality Control Protocols
- In-line FTIR : Monitor aziridine ring-opening in real-time (disappearance of 950 cm<sup>–1</sup> peak) .
- TLC-MS : Track cyclization progress (Rf 0.3 in ethyl acetate/hexane 1:1).
- Chiral HPLC : Resolve enantiomers using amylose-based columns to ensure stereochemical purity .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced Process Chemistry
- Exothermicity control : Use flow reactors for Cu-catalyzed steps to prevent thermal runaway .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scaling.
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1%) .
How is the compound’s stability in biological matrices assessed during pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
